[5,5'-Biisobenzofuran]-1,1',3,3'-tetrone
Overview
Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds, such as [5,5'-Biisobenzofuran]-1,1',3,3'-tetrone, often involves multicomponent reactions (MCRs) utilizing versatile synthons like tetronic acid. These methods are advantageous for constructing heterocycles due to their efficiency in forming diverse functional groups and structural motifs essential for dibenzofuran derivatives (Javahershenas & Nikzat, 2023).
Molecular Structure Analysis
Understanding the molecular structure of [5,5'-Biisobenzofuran]-1,1',3,3'-tetrone involves examining the structural features common to dibenzofuran derivatives. These compounds typically exhibit significant aromaticity, with the dibenzofuran core providing a rigid scaffold for additional functionalization. The electronic and spatial configuration of these molecules is crucial for their reactivity and potential applications in materials science and pharmacology.
Chemical Reactions and Properties
Dibenzofuran derivatives undergo various chemical reactions, including electrophilic substitution and nucleophilic addition, due to their aromatic nature and the presence of reactive sites. These reactions are essential for further modifying the core structure to enhance or impart new properties (Moustafa et al., 2020).
Scientific Research Applications
Synthesis and Characterization
- Bisindandione Derivative Azo Dye: A study focused on synthesizing and characterizing a new bisindandione derivative, specifically 2,2'-bis(phenylazo)-5,5'-biindane-1,1',3,3'-tetrone. The research involved diazo coupling reactions and used techniques like FT-IR, 1H NMR, and MS for characterization. This compound exhibited notable tautomeric properties, indicating its potential in dye and pigment applications (Demirci, 2020).
Chemical Transformations and Applications
- Superacid-catalyzed Arylation and Rearrangement: Another research demonstrated that 2-Hydroxy-2,2′-biindan-1,1′,3,3′-tetrone undergoes arylation and rearrangement in a superacid medium, leading to the production of arylated adducts and rearranged products. These compounds find utility in the synthesis of complex organic molecules, highlighting the versatility of biindan derivatives in organic synthesis (Das, Fröhlich, & Pramanik, 2007).
Organic Magnetic Compounds
- Synthesis of Bis-1,3-indanedione Organic Magnetic Compounds: A study explored the synthesis of compounds like 2,2'-Bis-indan-1,1',3,3'-tetrone, which displayed remarkable Electron Spin Resonance (ESR) spectra. These compounds are significant for their applications in organic magnetic materials, a relatively novel area in materials science (Lt, Lt, & Meng Jiben, 2010).
Cyclization Studies
- Thermal Cyclization of Di-(o-acetylphenyl)acetylene: Research on the reaction of di-(o-acetylphenyl)acetylene with dimethyl acetylenedicarboxylate revealed insights into the thermal cyclization process, leading to the formation of biisobenzofuran derivatives. This study contributes to understanding cyclization reactions in organic chemistry, which are fundamental in synthesizing various complex molecules (Casey, Strotman, & Guzei, 2005).
Energy Storage Materials
- Polycyclic Quinone for Rechargeable Lithium Batteries: A study investigated a polycyclic quinone fused by a sulfur-containing ring as an active material for rechargeable lithium batteries. The study's findings suggest that such compounds could be beneficial in developing minor-metal-free electrode materials for energy storage applications (Yao, Ando, & Kiyobayashi, 2016).
Safety And Hazards
This would involve a review of any known safety hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies into its mechanism of action.
properties
IUPAC Name |
5-(1,3-dioxo-2-benzofuran-5-yl)-2-benzofuran-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6O6/c17-13-9-3-1-7(5-11(9)15(19)21-13)8-2-4-10-12(6-8)16(20)22-14(10)18/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDNYTOXBCRNPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044886 | |
Record name | 5,5'-Bi-2-benzofuran-1,1',3,3'-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | [5,5'-Biisobenzofuran]-1,1',3,3'-tetrone | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
[5,5'-Biisobenzofuran]-1,1',3,3'-tetrone | |
CAS RN |
2420-87-3 | |
Record name | 3,3′,4,4′-Biphenyltetracarboxylic dianhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2420-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,5'-Bi-2-benzofuran-1,1',3,3'-tetrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002420873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [5,5'-Biisobenzofuran]-1,1',3,3'-tetrone | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5,5'-Bi-2-benzofuran-1,1',3,3'-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-biphthalic dianhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.585 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5,5'-BI-2-BENZOFURAN-1,1',3,3'-TETRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN5KO2N6PC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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